molecular formula C10H11F2NO4S B1391532 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid CAS No. 1103234-56-5

2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

Cat. No. B1391532
CAS RN: 1103234-56-5
M. Wt: 279.26 g/mol
InChI Key: RTAWCKGXCGSFJI-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(propylsulfonamido)benzoic acid, also known as DFPSA, is a synthetic compound used in various fields of research and industry. It has the molecular formula C10H11F2NO4S and a molecular weight of 279.26 g/mol .


Molecular Structure Analysis

The SMILES string of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is O=S(NC1=C(F)C(C(O)=O)=C(F)C=C1)(CCC)=O . The InChI is 1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15) .

Scientific Research Applications

Synthesis of Organotin(IV) Complexes

Organotin(IV) complexes derived from 2,6-Difluoro-3-(propylsulfonamido)benzoic acid have been synthesized and characterized . These complexes exhibit interesting structural geometries and have potential applications in materials science due to their unique properties.

Cytostatic Activity

The synthesized organotin(IV) complexes have shown in vitro cytostatic activity against cervical carcinoma (HeLa) and hepatocellular carcinoma (HepG-2) cell lines . This suggests potential applications in cancer research and treatment development.

Antifungal Activity

These complexes also demonstrate antifungal activity, with one of the complexes exhibiting strong inhibition against common plant pathogenic fungi . This could lead to the development of new antifungal agents in agricultural science.

Chemical Synthesis

2,6-Difluoro-3-(propylsulfonamido)benzoic acid serves as a starting material in organic synthesis for creating other organic compounds . It’s a versatile reagent that can be used to synthesize a wide range of chemicals.

Catalyst and Stabilizer

This compound can act as a catalyst and stabilizer in various chemical reactions . Its role in facilitating and stabilizing reactions makes it valuable in chemical manufacturing processes.

Industrial Applications

In the chemical industry, 2,6-Difluoro-3-(propylsulfonamido)benzoic acid finds applications in the production of coatings, dyes, and polymers . Its chemical and biological activity makes it a useful component in these fields.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers . It’s important to note that the identification of the target is a crucial step in understanding the mechanism of action of any compound.

Mode of Action

It’s known that the compound has certain chemical and biological activity . The interaction with its targets would result in changes that could be beneficial for various applications.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid are not well-studied. These properties are crucial in determining the bioavailability of the compound. It’s important to note that the compound’s physical properties, such as its melting point of 205-208°C , could influence its pharmacokinetic behavior.

Result of Action

It’s known that the compound has certain chemical and biological activity . These activities could result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and performs its action. The compound should be stored in a dry, room temperature environment to maintain its stability.

properties

IUPAC Name

2,6-difluoro-3-(propylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWCKGXCGSFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673054
Record name 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

CAS RN

1103234-56-5
Record name 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103234-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-((propylsulfonyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103234565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2,6-difluoro-3-(propane-1-sulfonylamino)-benzoic acid benzyl ester (52, 2.0 g, mmol) in methanol (30 mL) was added 20% palladium hydroxide on carbon (100 mg). The reaction was stirred under hydrogen at 1 atm for 15 minutes. The reaction was filtered and the filtrate concentrated under vacuum to provide the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1N aqueous NaOH solution (150 mL, 150 mmol) was added to a solution of methyl 2,6-difluoro-3-(N-(propylsulfonyl)propylsulfonamido)benzoate (20.0 g, 50.1 mmol) in 4:1 THF/MeOH (250 mL, 0.2M). The reaction mixture was stirred at room temperature overnight. The majority of the organic solvents were then removed in vacuo (water bath temperature 35° C.). 1N HCl (150 mL) was slowly added to the mixture, and the resulting solid was filtered and rinsed with water (4×50 mL). The material was then washed with Et2O (4×15 mL) to give 2,6-difluoro-3-(propylsulfonamido)benzoic acid as a solid (10.7 g, 77% yield). 1H NMR (400 MHz, d6-DMSO) δ 9.74 (s, 1H), 7.57-7.50 (m, 1H), 7.23-7.17 (m, 1H), 3.11-3.06 (m, 2H), 1.79-1.69 (m, 2H), 0.98 (t, J=7.4 Hz, 3H). m/z (APCI-neg) M−1=278.0.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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